N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C14H14N6O2 and its molecular weight is 298.306. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Molecules
Heterocycle Formation : Aryl bis-isothiocyanates react with triethylamine in ethanol under reflux conditions to afford corresponding 2indolylaminoimidazopyrimidine derivatives, showcasing a method for synthesizing complex heterocycles which may have various scientific applications, including drug discovery and material science (Ebrahimlo & Khalafy, 2008).
Antifolate Activity : Studies on nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates indicate their potential as inhibitors of dihydrofolate reductase from pathogens like Pneumocystis carinii and Toxoplasma gondii, and as antitumor agents. This highlights the role of pyrimidine derivatives in developing novel therapeutic agents (Robson et al., 1997).
Biological Applications
Adsorption Studies : The synthesis and study of carbon sorbents containing pyrimidine-polyamine conjugates for the adsorption of metal ions from aqueous solutions suggest applications in environmental remediation and selective ion removal processes (Garcia-Martin et al., 2005).
Catalytic Activity : The electrochemical oxidation of amines using nitroxyl radical catalysts, including those related to pyrimidine derivatives, demonstrates their potential use in chemical synthesis and analysis, including the electroanalysis of compounds like lidocaine (Sato et al., 2018).
DNA-Binding and Antimicrobial Activities : Nickel(II) mixed ligand carboxylate complexes with pyrimidine derivatives show significant DNA-binding abilities and exhibit antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents and studying DNA interactions (Begum et al., 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that indole derivatives can have a wide range of biological effects, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, suggesting that the same may be true for this compound .
Properties
IUPAC Name |
2-N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c15-13-12(20(21)22)8-18-14(19-13)16-6-5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H3,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUFFHPGXWJMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=C(C(=N3)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.